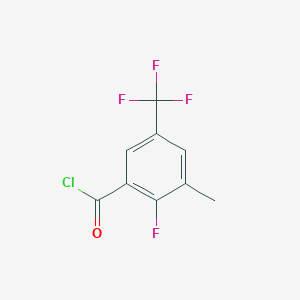

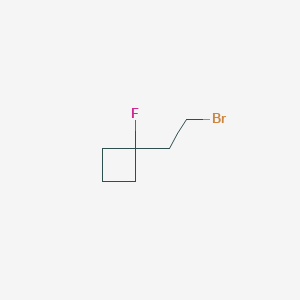

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride" is a fluorinated aromatic compound that is likely to be of interest due to its potential applications in the synthesis of polymers, pharmaceuticals, and other organic materials. The presence of fluorine atoms and the benzoyl chloride group suggests that it could be a reactive intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds involves multiple steps, including bromination, carboxylation, and chlorination, as seen in the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride . The process can be influenced by various factors such as the amount of sulfuric acid and the reaction temperature during bromination, as well as the amount of dimethyl sulfoxide and the reaction temperature during chlorination. These steps are crucial for achieving high yields and purity of the desired fluorinated compounds.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be complex and is often determined using techniques such as X-ray crystallography. For instance, the crystal structure of a related compound, 2-trifluoromethyl-1-[(2'-1H-tetrazle-5-yl-biphenyl-4-yl) methyl]-benzimidazole, was determined to have monoclinic space group characteristics with specific cell dimensions and intermolecular hydrogen bonds . These structural details are essential for understanding the reactivity and potential applications of the compound.

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions due to their unique reactivity. For example, 2-(chloroseleno)benzoyl chloride is known to react with C-H acids, leading to ring closure and the production of selenophen derivatives . Similarly, 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate has been used for the quantitative fluorination of aromatic substrates . These reactions highlight the versatility of fluorinated benzoyl chlorides in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated polyimides, such as those derived from fluorine-containing aromatic diamines, are notable for their excellent thermal stability, low moisture absorption, and high hygrothermal stability . These properties make them suitable for high-performance applications. The presence of fluorine atoms typically imparts a high degree of chemical resistance and stability to the compounds, which is beneficial for various industrial applications.

科学的研究の応用

Fluoroalkylation reactions, including those utilizing reagents like 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride, are pivotal in the synthesis of fluorine-containing compounds. These compounds have garnered significant attention in pharmaceuticals, agrochemicals, and materials science due to the unique physicochemical properties imparted by fluorine atoms, such as increased lipophilicity, stability, and bioavailability. The review by Song et al. (2018) emphasizes the advancements in fluoroalkylation in aqueous media, highlighting the evolution of environmentally benign methodologies for incorporating fluorinated groups into target molecules, thus contributing to green chemistry initiatives (Song et al., 2018).

Synthesis and Application in Organic Chemistry

In organic synthesis, the application of fluoroalkylated intermediates, such as this compound, is crucial for developing compounds with enhanced pharmacological profiles. A practical example is provided by Qiu et al. (2009), who developed a pilot-scale method for the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory drug. This synthesis showcases the role of fluoroalkylated intermediates in facilitating the production of medically relevant compounds (Qiu et al., 2009).

Fluorinated Compounds in Cancer Research

The chemistry of fluorinated compounds, including those derived from this compound, has been integral to cancer research. Gmeiner (2020) reviews the contributions of fluorine chemistry to the development of fluorinated pyrimidines for cancer treatment. Fluorinated compounds, such as 5-fluorouracil, have been used to treat millions of cancer patients annually, underscoring the importance of fluoroalkylation reactions in creating potent anticancer agents (Gmeiner, 2020).

Safety and Hazards

作用機序

Target of Action

It is known that benzoyl chloride compounds often target proteins and enzymes in the body, reacting with the amino groups present in these biomolecules .

Mode of Action

The mode of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride involves a series of chemical reactions. As a benzoyl chloride compound, it is likely to undergo nucleophilic substitution reactions . In these reactions, the chloride ion is replaced by another nucleophile, often leading to the formation of an ester or amide linkage. This can result in significant changes to the target molecule, potentially altering its function .

Biochemical Pathways

It is known that the compound is used as a building block in the synthesis of more complex pharmaceutical and biologically active compounds . These compounds can then interact with various biochemical pathways, depending on their specific structures and functions .

Pharmacokinetics

Its metabolism and excretion would depend on the specific reactions it undergoes within the body .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with and the nature of these interactions. For instance, if it reacts with a protein or enzyme, it could potentially alter the function of these biomolecules, leading to downstream effects on cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is known to react vigorously with water, forming hydrogen chloride, a toxic and corrosive gas . Therefore, its stability and reactivity can be significantly affected by the presence of water and other environmental conditions .

特性

IUPAC Name |

2-fluoro-3-methyl-5-(trifluoromethyl)benzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF4O/c1-4-2-5(9(12,13)14)3-6(7(4)11)8(10)15/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFGPEAMLPPELC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide](/img/structure/B2503601.png)

![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one hydrochloride](/img/structure/B2503603.png)

![5-chloro-2-(methylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2503610.png)

![5-amino-N-(4-methylbenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2503618.png)